molecular formula C11H13NO3 B086824 N-hydroxy-2-(4-prop-2-enoxyphenyl)acetamide CAS No. 14794-61-7

N-hydroxy-2-(4-prop-2-enoxyphenyl)acetamide

Cat. No.: B086824
CAS No.: 14794-61-7
M. Wt: 207.23 g/mol
InChI Key: YVHMVAPVYRFIOA-UHFFFAOYSA-N
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Description

N-hydroxy-2-(4-prop-2-enoxyphenyl)acetamide is a chemical compound with the molecular formula C11H13NO3 and a molecular weight of 207.23 g/mol . This compound is known for its unique structure, which includes a benzene ring substituted with a propenyloxy group and an acetohydroxamic acid moiety. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-hydroxy-2-(4-prop-2-enoxyphenyl)acetamide typically involves the reaction of 4-hydroxybenzeneacetic acid with allyl bromide in the presence of a base to form 4-(2-propenyloxy)benzeneacetic acid. This intermediate is then reacted with hydroxylamine hydrochloride in the presence of a base to yield the final product, this compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

N-hydroxy-2-(4-prop-2-enoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitroso derivatives.

    Reduction: Reduction reactions can convert the hydroxamic acid group to an amide or amine.

    Substitution: The propenyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of oximes or nitroso compounds.

    Reduction: Formation of amides or amines.

    Substitution: Formation of substituted benzeneacetohydroxamic acid derivatives.

Scientific Research Applications

N-hydroxy-2-(4-prop-2-enoxyphenyl)acetamide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity, including enzyme inhibition and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects, such as anticancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-hydroxy-2-(4-prop-2-enoxyphenyl)acetamide involves its interaction with molecular targets such as enzymes and receptors. The hydroxamic acid moiety can chelate metal ions, inhibiting metalloenzymes. Additionally, the propenyloxy group can interact with hydrophobic pockets in proteins, affecting their function and activity .

Comparison with Similar Compounds

Similar Compounds

    Benzeneacetohydroxamic acid: Lacks the propenyloxy group, making it less hydrophobic.

    4-Hydroxybenzeneacetohydroxamic acid: Contains a hydroxyl group instead of a propenyloxy group, affecting its reactivity and solubility.

    4-(2-Methoxy)benzeneacetohydroxamic acid: Has a methoxy group instead of a propenyloxy group, altering its chemical properties.

Uniqueness

N-hydroxy-2-(4-prop-2-enoxyphenyl)acetamide is unique due to the presence of the propenyloxy group, which enhances its hydrophobicity and allows for specific interactions with biological targets. This makes it a valuable compound for research in various fields .

Properties

CAS No.

14794-61-7

Molecular Formula

C11H13NO3

Molecular Weight

207.23 g/mol

IUPAC Name

N-hydroxy-2-(4-prop-2-enoxyphenyl)acetamide

InChI

InChI=1S/C11H13NO3/c1-2-7-15-10-5-3-9(4-6-10)8-11(13)12-14/h2-6,14H,1,7-8H2,(H,12,13)

InChI Key

YVHMVAPVYRFIOA-UHFFFAOYSA-N

SMILES

C=CCOC1=CC=C(C=C1)CC(=O)NO

Canonical SMILES

C=CCOC1=CC=C(C=C1)CC(=O)NO

14794-61-7

Synonyms

4-(2-Propenyloxy)benzeneacetohydroxamic acid

Origin of Product

United States

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